2,6-dipyridin-2-ylpyridine

Descripción general

Descripción

2,6-dipyridin-2-ylpyridine, also known as 2,2’;6’,2"-terpyridine, is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents. This compound is primarily used as a ligand in coordination chemistry, where it forms complexes with various metal ions .

Mecanismo De Acción

Target of Action

2,2’:6’,2’'-Terpyridine, also known as Terpyridine, is a tridentate ligand that primarily targets truncated transposase and autolysin . These targets play crucial roles in various biological processes. Truncated transposase is involved in DNA transposition, while autolysin is an enzyme that breaks down bacterial cell walls.

Mode of Action

Terpyridine interacts with its targets by forming complexes due to the presence of three near-coplanar nitrogen donor atoms . This interaction results in changes in the biochemical processes involving the targets.

Biochemical Pathways

It has been found that terpyridine and its complexes can have significant effects in the field of supramolecular and macromolecular chemistry, as well as electrochemistry . It is also used in the synthesis of chiral derivatives for asymmetric catalysis .

Pharmacokinetics

It is known that terpyridine is a solid compound

Result of Action

It has been found that terpyridine and its complexes can exhibit colorimetric and fluorescent responses to certain ions in an organic solvent . This suggests that Terpyridine may have potential applications in sensing and detection technologies.

Action Environment

The action, efficacy, and stability of Terpyridine can be influenced by various environmental factors. For instance, it is known that Terpyridine is almost insoluble in water at room temperature, but it can dissolve in organic solvents such as ethanol, chloroform, and dimethylformamide . This suggests that the solvent environment can significantly affect the action of Terpyridine.

Análisis Bioquímico

Biochemical Properties

2,2’:6’,2’'-Terpyridine is a tridentate ligand that can be prepared in two steps, starting with 2-acetylpyridine . It coordinates with metal centers to form complexes . It is also utilized in the synthesis of chiral derivatives for asymmetric catalysis .

Cellular Effects

2,2’:6’,2’‘-Terpyridine and its metal complexes have been studied for their potential antiproliferative activity in tumor cells . For instance, Fe (II) complexes of 2,2’:6’,2’'-Terpyridine ligands functionalized with substituted-phenyl groups have shown high antiproliferation activities compared with commercial cisplatin .

Molecular Mechanism

The molecular mechanism of 2,2’:6’,2’‘-Terpyridine involves its ability to form complexes with metal ions. As a tridentate ligand, 2,2’:6’,2’‘-Terpyridine binds metals at three meridional sites giving two adjacent 5-membered MN2C2 chelate rings . This property allows 2,2’:6’,2’'-Terpyridine to form complexes with most transition metal ions .

Temporal Effects in Laboratory Settings

It has been noted that 2,2’:6’,2’'-Terpyridine may stabilize low-valent Ni complexes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-dipyridin-2-ylpyridine was first synthesized by G. Morgan and F. H. Burstall in 1932 through the oxidative coupling of pyridines, although this method yielded low amounts. More efficient methods have since been developed, primarily starting from 2-acetylpyridine. One such method involves the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal to produce an enaminone . Another method involves the base-catalyzed reaction of 2-acetylpyridine with carbon disulfide followed by alkylation with methyl iodide, forming a diketone that condenses with ammonium acetate to yield terpyridine .

Industrial Production Methods: Industrial production methods for terpyridine often involve the use of nanomagnetic catalysts to facilitate multi-component reactions between acetylpyridine derivatives, aryl aldehydes, and ammonium acetate under conventional heating conditions . This approach offers acceptable yields and brief reaction times.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the terpyridine structure.

Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various terpyridine derivatives, which can be further utilized in coordination chemistry and other applications .

Aplicaciones Científicas De Investigación

2,6-dipyridin-2-ylpyridine and its metal complexes have a wide range of scientific research applications:

Comparación Con Compuestos Similares

- 2,2’-Bipyridine

- 1,10-Phenanthroline

2,6-dipyridin-2-ylpyridine’s distinct properties and wide range of applications make it a compound of significant interest in both scientific research and industrial applications.

Actividad Biológica

Introduction

2,6-Dipyridin-2-ylpyridine (also referred to in some contexts as this compound) is a compound that has garnered attention for its potential biological activities. Its structural characteristics enable it to interact with various biological molecules, making it a subject of interest in medicinal chemistry, coordination chemistry, and materials science. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

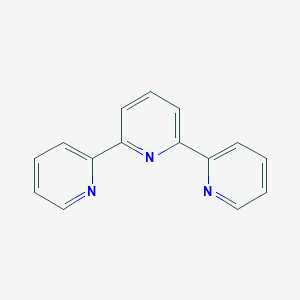

Structural Characteristics

The compound features a pyridine backbone with two pyridine rings substituted at the 2-position. This unique structure contributes to its ability to coordinate with metal ions and intercalate with nucleic acids, which is crucial for its biological activity.

Table 1: Structural Overview of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₉N₃ |

| Molecular Weight | 185.20 g/mol |

| Structure | Pyridine rings with nitrogen atoms |

| Solubility | Soluble in polar solvents |

DNA Intercalation

One of the primary biological activities of this compound is its ability to intercalate into DNA. This property allows it to disrupt normal DNA functions, potentially affecting gene expression and cellular processes. The intercalation mechanism involves the insertion of the compound between base pairs in the DNA helix, leading to structural distortion and interference with replication and transcription processes.

Metal Ion Coordination

The compound also exhibits strong coordination capabilities with various metal ions. This property is significant in catalysis and drug delivery systems. For instance, complexes formed with nickel and cobalt have shown potential in electrocatalytic applications for hydrogen evolution reactions. The ability to form stable complexes enhances its utility in various chemical processes.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For example, studies on platinum complexes coordinated with similar pyridine-based ligands have demonstrated increased cytotoxicity against human lung cancer cells compared to traditional chemotherapeutics like cisplatin . The mechanism involves enhanced cellular uptake and apoptosis induction through pathways such as caspase activation.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity as well. Certain derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The specific mechanisms are believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Drug Development

In medicinal chemistry, this compound has been explored as a scaffold for developing inhibitors targeting specific enzymes or receptors involved in disease processes. Its ability to form stable interactions with biological macromolecules enhances its potential as a therapeutic agent.

Study on Anticancer Activity

A study conducted by researchers focused on synthesizing platinum complexes with this compound derivatives. The results indicated that these complexes exhibited significantly higher cytotoxicity against various cancer cell lines compared to traditional agents. The study utilized flow cytometry and Western blot analysis to confirm apoptosis induction through caspase pathways .

Antimicrobial Efficacy Assessment

Another research effort evaluated the antimicrobial effectiveness of modified this compound compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives displayed broad-spectrum activity, suggesting their potential as new antibiotics .

Propiedades

IUPAC Name |

2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGAZIDRYFYHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27269-04-1 (diperchlorate) | |

| Record name | 2,2',2''-Terpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2061567 | |

| Record name | 2,2':6',2''-Terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148-79-4 | |

| Record name | 2,2′:6′,2′′-Terpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',2''-Terpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripyridyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tripyridyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2':6',2''-Terpyridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2':6',2''-Terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2':6',2''-terpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2':6',2''-TERPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5E357ISH5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.